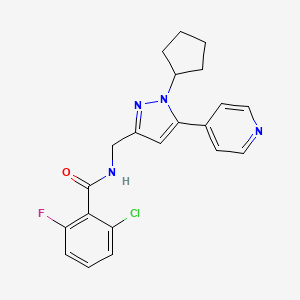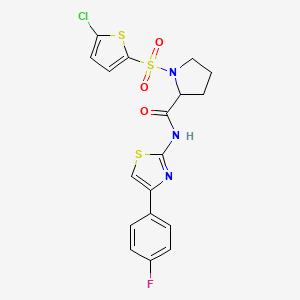
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazole ring: This can be achieved by reacting 4-fluoroaniline with a suitable thioamide under cyclization conditions.
Sulfonylation: The thiazole intermediate is then reacted with 5-chlorothiophene-2-sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Coupling with pyrrolidine: The final step involves coupling the sulfonylated thiazole with pyrrolidine-2-carboxylic acid or its derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted thiophenes.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfonyl and thiazole groups.
Medicine: Potential use as a pharmaceutical agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)pyrrolidine-2-carboxamide would depend on its specific application. In a medicinal context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and thiazole groups may play a crucial role in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(4-methylphenyl)thiazol-2-yl)pyrrolidine-2-carboxamide
- 1-((5-bromothiophen-2-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)pyrrolidine-2-carboxamide
Uniqueness
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)pyrrolidine-2-carboxamide is unique due to the presence of both a sulfonyl group and a thiazole ring, which may confer specific chemical and biological properties not found in similar compounds.
Propiedades
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O3S3/c19-15-7-8-16(28-15)29(25,26)23-9-1-2-14(23)17(24)22-18-21-13(10-27-18)11-3-5-12(20)6-4-11/h3-8,10,14H,1-2,9H2,(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEDMLIVLMHEAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2406164.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide](/img/structure/B2406166.png)
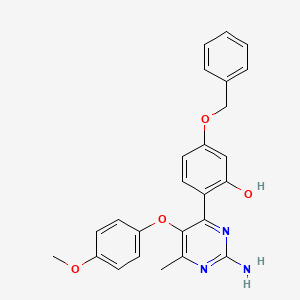
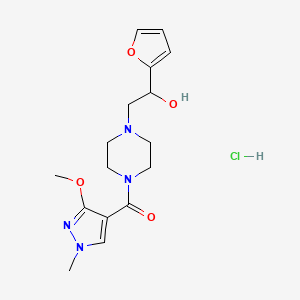
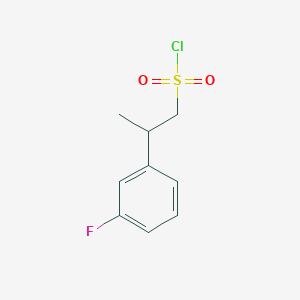
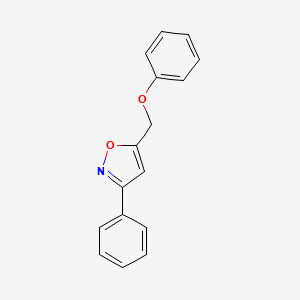
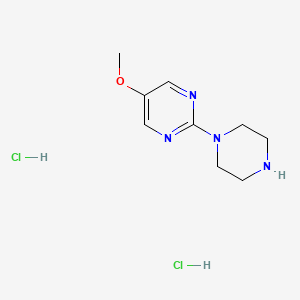
![3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406178.png)
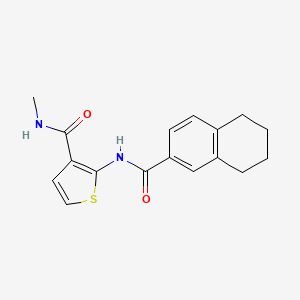
![(Z)-methyl 2-(6-fluoro-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406182.png)
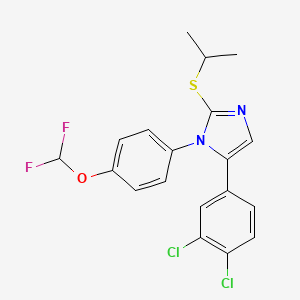
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid](/img/structure/B2406185.png)
